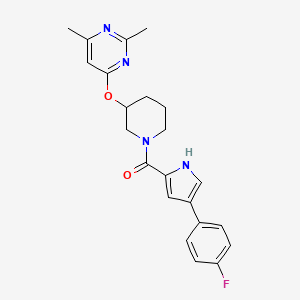
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone , with a molecular formula of C22H23FN4O2 and a molecular weight of approximately 394.4 g/mol, is a complex organic molecule featuring multiple functional groups that contribute to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with structurally similar compounds.
Structural Characteristics
The compound consists of:
- Pyrimidine moiety : Known for various biological activities.
- Piperidine ring : Often associated with psychoactive properties and enzyme inhibition.
- Pyrrole structure : Contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it could inhibit the proliferation of cancer cells, potentially through modulation of key signaling pathways.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential for antibiotic applications.
- Enzyme Inhibition : The structural features allow for interactions with enzymes, which may lead to therapeutic effects in various biochemical pathways.
The mechanisms by which this compound exerts its biological activity are still under investigation but may include:
- Receptor Modulation : Interaction with specific receptors involved in cellular signaling.
- Enzyme Interaction : Acting as an inhibitor or modulator for enzymes critical in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we compare it with structurally similar compounds known for their biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrimethamine | Pyrimidine derivative | Antimalarial |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
This table highlights the potential advantages of the target compound in specific therapeutic areas due to its distinct structural elements.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For instance:
- Anticancer Studies : A study on similar pyrimidine derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the piperidine and pyrrole components could enhance efficacy (source needed).
- Antimicrobial Evaluation : Research on pyrimidine-based compounds has shown promising results against bacterial strains such as Staphylococcus aureus, indicating that the target compound may possess similar properties (source needed).
- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that compounds with piperidine rings can inhibit key metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders (source needed).
Eigenschaften
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-14-10-21(26-15(2)25-14)29-19-4-3-9-27(13-19)22(28)20-11-17(12-24-20)16-5-7-18(23)8-6-16/h5-8,10-12,19,24H,3-4,9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFRDYJEWZWIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













